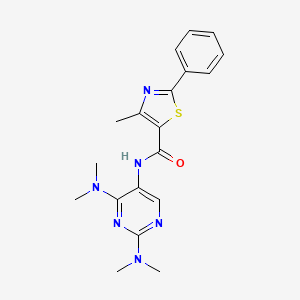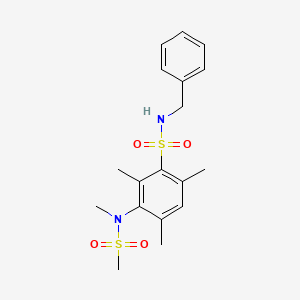
N-benzyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-benzyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their inhibitory activity against carbonic anhydrases (CAs). CAs are enzymes that catalyze the reversible hydration of carbon dioxide, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the reaction of benzene sulfonamides with various reagents to introduce different functional groups that can enhance the compound's inhibitory activity against specific isoforms of carbonic anhydrase. For example, the introduction of a 4,5,6,7-tetrachlorophthalimide moiety has been shown to result in compounds with very good in vitro human carbonic anhydrase inhibitory properties . Similarly, the incorporation of flexible triazole moieties into benzenesulfonamide compounds has led to the creation of potent inhibitors with significant intraocular pressure-lowering activity in an animal model of glaucoma .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring. The structure-activity relationship (SAR) studies indicate that the introduction of specific substituents can significantly affect the inhibitory potency and selectivity of these compounds against different isoforms of carbonic anhydrase . For instance, the presence of a phenyl or tolyl tail has been shown to modulate the interactions of the ligands with the active sites of the enzyme, leading to selective inhibition of the tumor-associated hCA IX isoform .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, including acylation, to
Aplicaciones Científicas De Investigación
Structural and Medicinal Applications : Benzenesulfonamide derivatives, including carbamoylsulfonamide compounds, exhibit extensive intra- and intermolecular hydrogen bonds, forming polymeric chains. These structural properties have potential for medicinal applications (Siddiqui et al., 2008).
Rearrangement Reactions : N-substituted benzenesulfonamide derivatives undergo rearrangement reactions under certain conditions, contributing to the synthesis of other compounds, such as p-methylsulfonylphenylacetic acid (Dohmori, 1964).
Synthetic Applications : Benzenesulfonamide is a powerful Directed Metalation Group (DMG) with vast possibilities in arylsulfonamides using Directed ortho Metalation (DoM) methodology, beneficial in heterocyclic synthesis and concomitant rearrangements (Familoni, 2002).
Anticancer Potential : Novel N-acylbenzenesulfonamides have shown anticancer activity toward various human cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Żołnowska et al., 2015).
Inhibitory Properties : Some benzenesulfonamide derivatives act as inhibitors for enzymes such as membrane-bound phospholipase A2, indicating their potential in treating conditions like myocardial infarction (Oinuma et al., 1991).
Antimicrobial Activity : N-pyridin-3-yl-benzenesulfonamide demonstrates antimicrobial activity against various bacteria, showing potential in the development of new antimicrobial agents (Ijuomah et al., 2022).
Photodynamic Therapy Applications : Certain benzenesulfonamide derivatives, particularly those with singlet oxygen quantum yield, are suitable for photodynamic therapy, especially in treating cancer (Pişkin et al., 2020).
Carbonic Anhydrase Inhibition : N-substituted benzenesulfonamides have been studied as carbonic anhydrase inhibitors (CAIs), unraveling aspects of their inhibition mechanism (Di Fiore et al., 2011).
Propiedades
IUPAC Name |
N-benzyl-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S2/c1-13-11-14(2)18(15(3)17(13)20(4)25(5,21)22)26(23,24)19-12-16-9-7-6-8-10-16/h6-11,19H,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUKBNDIYQLVJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)NCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile](/img/structure/B3000559.png)
![1-(2-chlorophenyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B3000560.png)
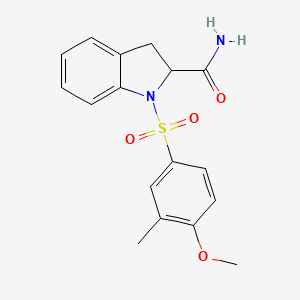
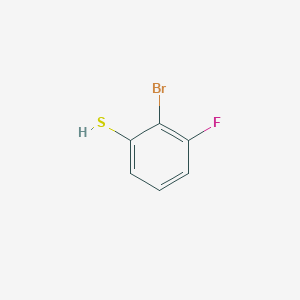
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B3000565.png)
![6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3000566.png)

![N-[(Z)-(2-methylimino-1-nitro-2-pyrrolidin-1-ylethylidene)amino]-3-(trifluoromethyl)aniline](/img/structure/B3000570.png)
![[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]-(2-methylphenyl)methanone](/img/structure/B3000571.png)
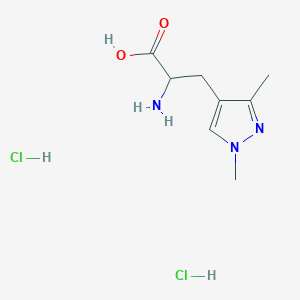
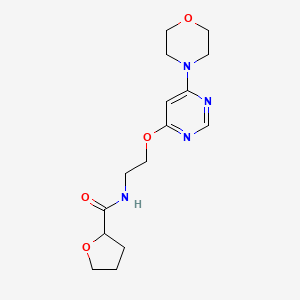
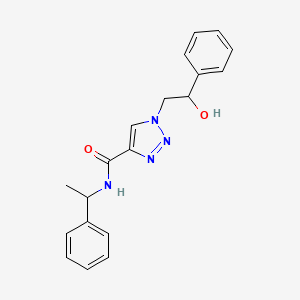
![2-(3-nitrophenyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B3000579.png)
